

Application Notes and Protocols for Famitinib Malate in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **famitinib malate**, a multi-targeted tyrosine kinase inhibitor, in preclinical xenograft models. The information is intended to quide researchers in designing and executing in vivo efficacy studies.

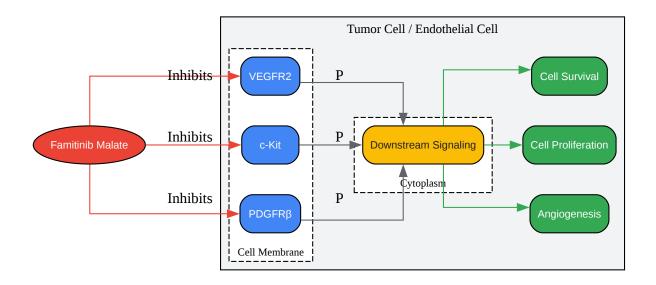
Introduction

Famitinib malate is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFR β).[1][2][3] By targeting these key drivers of tumor angiogenesis and cell proliferation, famitinib malate has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3] These notes provide detailed methodologies for utilizing famitinib malate in xenograft studies to evaluate its therapeutic potential.

Mechanism of Action

Famitinib malate exerts its anti-tumor effects by blocking the signaling pathways mediated by its target RTKs. Inhibition of VEGFR2 leads to a reduction in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4] Targeting c-Kit and PDGFRβ disrupts signaling pathways involved in tumor cell proliferation, survival, and migration.[5]





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Famitinib Malate Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize the dosages and efficacy of **famitinib malate** in a human gastric cancer xenograft model.

Table 1: Famitinib Malate Dosage and Administration in BGC-823 Xenograft Model



Parameter	Details	
Drug	Famitinib Malate	
Animal Model	Female BALB/c athymic nude mice (6-8 weeks old)	
Xenograft	BGC-823 human gastric cancer cells	
Dosage	50 mg/kg and 100 mg/kg	
Administration Route	Oral gavage	
Vehicle	Physiological saline	
Frequency	Once daily	
Duration	3 weeks	

Data sourced from a study on the antitumor activity of familinib in human gastric cancer xenografts.[1]

Table 2: Efficacy of Famitinib Malate in BGC-823 Xenograft Model (at 21 days)

Treatment Group	Mean Tumor Volume (mm³)	Tumor Growth Inhibition (%)
Control (Vehicle)	2690.5	-
Famitinib (50 mg/kg)	395.2	>85%

Tumor growth inhibition was significantly greater with familian compared to control (P<0.01). Both 50 mg/kg and 100 mg/kg doses showed similar inhibitory effects, but the higher dose was associated with greater toxicity.[1]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Gastric Cancer Xenograft Model



This protocol describes the establishment of a subcutaneous xenograft model using the BGC-823 human gastric cancer cell line.

Materials:

- BGC-823 human gastric cancer cells
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can enhance tumor take rate)
- Female BALB/c athymic nude mice (4-6 weeks old)
- Syringes (1 mL) and needles (27-gauge)
- Calipers

Procedure:

- Cell Culture: Culture BGC-823 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.
- Cell Harvesting:
 - Aspirate the culture medium.
 - Wash the cells with sterile PBS.
 - Add Trypsin-EDTA and incubate until cells detach.
 - Neutralize trypsin with culture medium containing FBS.
 - Collect the cells and centrifuge at 1000 rpm for 5 minutes.
 - Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

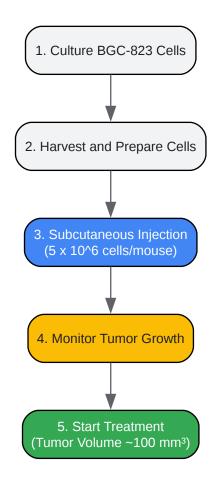
Methodological & Application





- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Tumor Cell Implantation:
 - Adjust the cell suspension to a final concentration of 5 x 10⁶ cells per 0.1 mL.
 - Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
- · Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using calipers.
 - Calculate tumor volume using the formula: V = (Length x Width²) / 2.
 - Initiate treatment when the average tumor volume reaches approximately 100 mm³.[4]





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Xenograft Establishment Workflow

Protocol 2: Preparation and Administration of Famitinib Malate

This protocol details the preparation of **famitinib malate** for oral administration to mice.

Materials:

- Famitinib malate powder
- Physiological saline (0.9% NaCl), sterile
- Homogenizer or sonicator
- Balance and weighing paper



- Spatula
- Conical tubes (15 mL or 50 mL)
- Oral gavage needles (stainless steel, flexible plastic, or disposable)
- Syringes (1 mL)

Procedure:

- Famitinib Malate Formulation:
 - For in vivo experiments, famitinib is formulated as a homogeneous suspension in physiological saline.[1]
 - Calculate the required amount of famitinib malate based on the desired concentration (e.g., 10 mg/mL) and the total volume needed for the study.
 - Weigh the appropriate amount of famitinib malate powder.
 - In a sterile conical tube, add the famitinib malate powder.
 - Gradually add the physiological saline while vortexing or sonicating to ensure a uniform suspension.
 - Store the suspension at 4°C, protected from light.[1] Shake well before each use.
- · Oral Gavage Administration:
 - Accurately weigh each mouse to determine the correct volume of famitinib malate suspension to administer. The dosing volume is typically 0.1 mL per 10 g of body weight for a 10 mg/mL suspension to achieve a 100 mg/kg dose.
 - Gently restrain the mouse.
 - Insert the gavage needle into the esophagus. The animal should swallow the needle with minimal resistance. Do not force the needle.



- Slowly administer the calculated volume of the familinib malate suspension.
- Withdraw the needle gently.
- Monitor the mouse for any signs of distress after administration.

Concluding Remarks

These protocols provide a framework for conducting preclinical in vivo studies with **famitinib malate**. Adherence to these detailed methodologies will help ensure the generation of reproducible and reliable data for the evaluation of this promising anti-cancer agent. All animal experiments should be conducted in accordance with institutional guidelines and regulations. The use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, is also a valuable approach for assessing the efficacy of **famitinib malate**.

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